Tributyrate de 2,3-dimercapto-1-propanol

Descripción general

Descripción

Synthesis Analysis

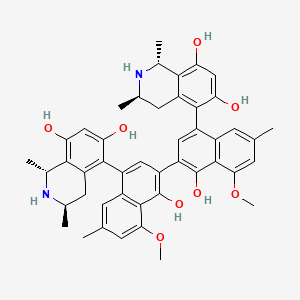

The synthesis of 2,3-dimercapto-1-propanol derivatives, such as tributyrate, involves base alkylation with alkyl halides leading to good yields. The process yields 2,3-bis(alkylthio)-1-propanol and dialkyl sulfide. Further reaction with catalytic concentrated sulfuric acid results in rearrangement to produce 1,2,3-tris(alkylthio)propane and dialkyl disulfide through a common intermediate thiaranium (Ong, Chou, & Wang, 1996).

Molecular Structure Analysis

Vibrational and spectroscopic analyses of 2,3-dimercapto-1-propanol provide insights into its molecular and vibrational structure. Studies using HF and DFT calculations have shown detailed molecular structures, with vibrational bands obtained at various levels. The analyses include HOMO-LUMO studies, Mulliken population analysis, and thermodynamic properties (Rajalakshmi & Kalaiarasi, 2018).

Chemical Reactions and Properties

2,3-Dimercapto-1-propanol tributyrate undergoes various chemical reactions, including novel rearrangements and interactions with other chemical entities. The compound's chemical properties are characterized by its reactivity and the formation of derivatives through reactions with alkyl halides and sulfuric acid. These reactions demonstrate the compound's versatility and potential for further chemical modifications (Ong, Chou, & Wang, 1996).

Physical Properties Analysis

The physical properties of 2,3-dimercapto-1-propanol and its derivatives are influenced by their molecular structure. Spectroscopic methods such as FTIR and FT-Raman are utilized to record the spectrum of the molecule, providing insights into its physical characteristics. The optimized geometry and vibrational bands contribute to understanding the compound's physical behavior (Rajalakshmi & Kalaiarasi, 2018).

Chemical Properties Analysis

The chemical properties of 2,3-dimercapto-1-propanol tributyrate are defined by its reactivity and the ability to form various derivatives. The compound's interactions with alkyl halides and the subsequent rearrangements highlight its chemical versatility. These properties are crucial for understanding the compound's potential applications in chemical synthesis and modifications (Ong, Chou, & Wang, 1996).

Aplicaciones Científicas De Investigación

Análogo de tioéster de triacilglicerol

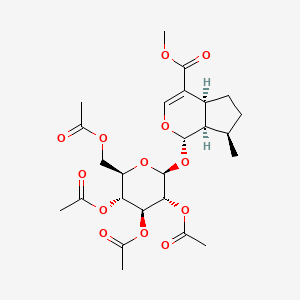

“Tributyrate de 2,3-dimercapto-1-propanol” es un análogo de tioéster de triacilglicerol . Esto significa que puede imitar la estructura y función de los triacilgliceroles, que son un tipo de lípido que se encuentra en el cuerpo. Esta propiedad lo hace útil en varios estudios bioquímicos y fisiológicos.

Ensayo de inhibición de lipasa

Este compuesto se ha utilizado en ensayos de inhibición de lipasa durante la detección in vitro de plantas medicinales como antidiabéticos con actividades inhibitorias de glucosidasa y lipasa . La lipasa es una enzima que descompone las grasas en el cuerpo, y su inhibición puede ser beneficiosa en el tratamiento de afecciones como la obesidad y la diabetes.

Ensayo de microplaca colorimétrica para la actividad de lipasa

Se ha utilizado en ensayos de microplaca colorimétricos para la actividad de lipasa . En este contexto, sirve como sustrato para la enzima lipasa. La reacción entre este compuesto y la enzima se puede medir utilizando métodos colorimétricos, lo que proporciona una medida cuantitativa de la actividad de lipasa.

Análisis de la especificidad posicional de los genes que codifican lipasas

El compuesto se ha utilizado para analizar la especificidad posicional de LipG (un gen que codifica lipasa) hacia el triacilglicerol . Esto puede proporcionar información valiosa sobre la función de las enzimas lipasas y su papel en el metabolismo de los lípidos.

Síntesis de nuevos inhibidores de la tirosinasa

“2,3-Dimercapto-1-propanol” se ha utilizado en la síntesis de nuevos derivados de (2-sustituido fenil-1,3-ditiolan-4-il) metanol (PDTM), que son potentes inhibidores de la tirosinasa . La tirosinasa es una enzima involucrada en la producción de melanina, y su inhibición puede ser útil en el tratamiento de trastornos de hiperpigmentación.

Uso potencial en el desarrollo de nuevos fármacos contra el SIDA

Debido a su capacidad para inhibir la actividad del tat del VIH-1, “2,3-Dimercapto-1-propanol” se puede considerar para el desarrollo de nuevos fármacos contra el SIDA . La proteína tat del VIH-1 juega un papel crucial en la replicación del virus, y su inhibición puede potencialmente ralentizar o detener la progresión de la enfermedad.

Mecanismo De Acción

Target of Action

2,3-Dimercapto-1-propanol tributyrate is a thioester analog of triacylglycerol . It primarily targets lipases , which are enzymes that break down fats in the body. It has been used in lipase inhibition assays during in vitro screening of medicinal plants as antidiabetics with glucosidase and lipase inhibitory activities .

Mode of Action

The compound interacts with lipases, inhibiting their activity . This interaction results in a decrease in the breakdown of fats, which can be beneficial in the treatment of conditions such as diabetes, where the regulation of fat metabolism is crucial .

Biochemical Pathways

By inhibiting lipase activity, 2,3-Dimercapto-1-propanol tributyrate affects the lipid metabolism pathway . The downstream effects of this include a potential decrease in the levels of circulating free fatty acids, which can have various impacts on the body’s energy metabolism and insulin sensitivity .

Result of Action

The molecular and cellular effects of 2,3-Dimercapto-1-propanol tributyrate’s action primarily involve changes in lipid metabolism due to lipase inhibition . This can lead to alterations in energy metabolism and insulin sensitivity, which can be beneficial in the management of conditions like diabetes .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

Direcciones Futuras

2,3-Dimercapto-1-propanol tributyrate has been used in synthesizing novel (2-substituted phenyl-1,3-dithiolan-4-yl) methanol (PDTM) derivatives, which are potent tyrosinase inhibitors . It can also be considered for developing new drugs against AIDS due to its ability to inhibit HIV-1 tat activity .

Análisis Bioquímico

Biochemical Properties

2,3-Dimercapto-1-propanol tributyrate plays a significant role in biochemical reactions, particularly those involving lipases. Lipases are enzymes that catalyze the hydrolysis of fats. This compound has been used in lipase inhibition assays during in vitro screening of medicinal plants for antidiabetic properties, as well as in colorimetric microplate assays for lipase activity . The interactions between 2,3-Dimercapto-1-propanol tributyrate and lipases are crucial for understanding the enzyme’s specificity and activity.

Cellular Effects

The effects of 2,3-Dimercapto-1-propanol tributyrate on various cell types and cellular processes are profound. It influences cell function by interacting with lipases, which play a role in lipid metabolism. This interaction can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of lipase activity by 2,3-Dimercapto-1-propanol tributyrate can lead to alterations in lipid metabolism, impacting cellular energy balance and signaling .

Molecular Mechanism

At the molecular level, 2,3-Dimercapto-1-propanol tributyrate exerts its effects through binding interactions with lipases. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the hydrolysis of natural substrates. This inhibition can lead to changes in gene expression related to lipid metabolism and energy homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dimercapto-1-propanol tributyrate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained inhibition of lipase activity and subsequent metabolic changes .

Dosage Effects in Animal Models

The effects of 2,3-Dimercapto-1-propanol tributyrate vary with different dosages in animal models. At lower doses, it effectively inhibits lipase activity without causing significant adverse effects. At higher doses, toxic effects such as liver damage and metabolic disturbances have been observed. These threshold effects highlight the importance of dosage optimization in experimental settings .

Metabolic Pathways

2,3-Dimercapto-1-propanol tributyrate is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as lipases, which are crucial for the hydrolysis of triacylglycerols. The inhibition of lipase activity by this compound can lead to changes in metabolic flux and metabolite levels, affecting overall energy balance and lipid homeostasis .

Transport and Distribution

Within cells and tissues, 2,3-Dimercapto-1-propanol tributyrate is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its inhibitory effects on lipase activity. The compound’s distribution within different tissues can affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2,3-Dimercapto-1-propanol tributyrate is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound effectively interacts with lipases and other biomolecules involved in lipid metabolism .

Propiedades

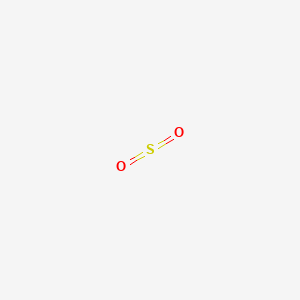

IUPAC Name |

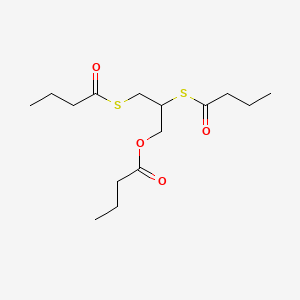

2,3-bis(butanoylsulfanyl)propyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O4S2/c1-4-7-13(16)19-10-12(21-15(18)9-6-3)11-20-14(17)8-5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBKXEKEPDILRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC(CSC(=O)CCC)SC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973968 | |

| Record name | 2,3-Bis(butanoylsulfanyl)propyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58428-97-0 | |

| Record name | 2,3-Dimercaptopropan-1-ol tributyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058428970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(butanoylsulfanyl)propyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimercapto-1-propanol tributyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the principle behind using 2,3-Dimercapto-1-propanol tributyrate to study lipase activity?

A: 2,3-Dimercapto-1-propanol tributyrate acts as a substrate for lipases. When a lipase hydrolyzes this compound, one of the products is a thiol group. This thiol group can react with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a measurable color change detectable by spectrophotometry. This colorimetric change allows researchers to quantify lipase activity. [, , ]

Q2: What are the advantages of using 2,3-Dimercapto-1-propanol tributyrate and DTNB for lipase assays?

A2: This method offers several advantages:

- Simplicity: The assay protocol is relatively straightforward, requiring basic laboratory equipment. []

- Speed: Results can be obtained rapidly, making it suitable for high-throughput analysis. []

- Sensitivity: The method can detect lipase activity across a broad range, including very low activities. []

- Positional Specificity: This substrate can be used to determine if a lipase has a preference for cleaving fatty acids at a specific position on the glycerol backbone. [, ]

Q3: Are there any limitations to using 2,3-Dimercapto-1-propanol tributyrate for lipase assays?

A3: Yes, some limitations exist:

- Lag Phase: The enzymatic reaction might exhibit a lag phase, which can be influenced by factors like the presence of sodium glycocholate. []

- Non-linearity: The relationship between the amount of serum added and the released thiol groups might not be directly proportional, requiring careful calibration and interpretation of results. []

Q4: Has 2,3-Dimercapto-1-propanol tributyrate been used to study lipases from any specific organisms?

A: Yes, research has utilized this compound to investigate the lipolytic activity of ricin, a toxic protein found in castor beans (Ricinus communis and Ricinus sanguineus). [] The studies explored the enzyme kinetics, substrate specificity, and potential role of ricin's lipolytic activity in its cytotoxic effects.

Q5: Are there alternative substrates to 2,3-Dimercapto-1-propanol tributyrate for studying lipase activity?

A5: While 2,3-Dimercapto-1-propanol tributyrate is a valuable tool, alternative substrates are available, each with pros and cons:

- p-nitrophenyl esters: These substrates provide a colorimetric readout upon hydrolysis but might not be suitable for studying the positional specificity of lipases. []

- Triolein: This natural triglyceride is often used in titrimetric assays, but these assays can be less sensitive and more time-consuming than those using 2,3-Dimercapto-1-propanol tributyrate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Triphenyleno[1,12-bcd]thiophene](/img/structure/B1222175.png)

![Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate](/img/structure/B1222190.png)